![molecular formula C10H13ClN2O B1601776 N-Tert-butyl-2-chloroisonicotinamide CAS No. 588694-28-4](/img/structure/B1601776.png)
N-Tert-butyl-2-chloroisonicotinamide
Overview
Description
N-Tert-butyl-2-chloroisonicotinamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Antisense Oligonucleotides (ASOs)
N-Tert-butyl-2-chloroisonicotinamide: has been utilized in the modification of oligonucleotides to enhance their duplex-forming ability. This is particularly important in the development of ASOs, which are a class of drugs that bind to specific mRNA sequences to inhibit protein production. The compound’s ability to stabilize the duplex structure of ASOs can potentially improve their efficacy in treating various diseases .
Drug Synthesis
The compound plays a role in the synthesis of N-tert-butyl amides , which are found in several drugs. For instance, it’s used in the production of finasteride, a medication for benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor. Its involvement in the Ritter reaction is crucial for creating these therapeutic compounds under solvent-free conditions .
Chemical Biology
In chemical biology, N-Tert-butyl-2-chloroisonicotinamide is significant for its role in the synthesis of various N-nitroso compounds. These compounds have applications in cancer treatment, cardiovascular diseases, and central nervous disorders due to their unique carcinogenic and mutagenic properties .
Green Chemistry
The compound is also relevant in green chemistry, where it contributes to the development of synthesis methods that are more environmentally friendly. It’s used in reactions that require less hazardous solvents or can be performed under solvent-free conditions, reducing the environmental impact of chemical synthesis .
Neuroprotective Therapy
In the field of neuroprotective therapy, N-Tert-butyl-2-chloroisonicotinamide derivatives are explored for their antioxidant properties. These derivatives could potentially be used as drug candidates for treating neurodegenerative diseases associated with oxidative stress .
properties
IUPAC Name |
N-tert-butyl-2-chloropyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNKJBMKLQFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476035 | |
Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-2-chloroisonicotinamide | |
CAS RN |
588694-28-4 | |
Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.